molecular formula C11H14O3 B8345133 2-Propyl-5-hydroxybenzoic acid methyl ester

2-Propyl-5-hydroxybenzoic acid methyl ester

Cat. No. B8345133
M. Wt: 194.23 g/mol
InChI Key: UORNZLAJCQFFFU-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

The title compound (77%) is prepared essentially according to the preparation of 5-hydroxy-2-propyl-benzoic acid methyl ester using 4-methoxy-2-methyl-benzoic acid methyl ester. 1H NMR (400 MHz, CDCl3) δ 7.91-7.86 (m, 1H), 6.72-6.67 (m, 2H), 3.86 (s, 3H), 2.57 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
COC(=O)C1C=C(O)C=CC=1CCC.[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][C:19]=1[CH3:26]>>[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][C:19]=1[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)O)CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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